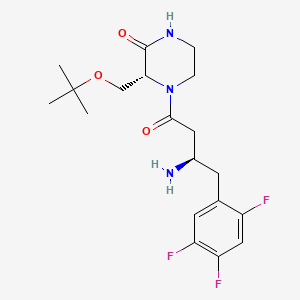

Evogliptin

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 5 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDDAGSJHKEABN-MLGOLLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153545 | |

| Record name | Evogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-29-5 | |

| Record name | Evogliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Evogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09118300L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evogliptin's Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with the DPP-4 enzyme. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that is widely expressed on the surface of various cell types.[1] It plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4] By cleaving these hormones, DPP-4 diminishes their insulinotropic effects.

DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that enhance the function of endogenous incretins by preventing their degradation by the DPP-4 enzyme.[3][4] This leads to increased and prolonged activity of GLP-1 and GIP, resulting in improved glycemic control.[3]

This compound: A Potent and Selective DPP-4 Inhibitor

This compound ((R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl) piperazine-2-one) is a novel β-amino amide derivative that acts as a competitive and reversible inhibitor of the DPP-4 enzyme.[5][6] It is characterized by its high potency and selectivity for DPP-4, which contributes to its favorable efficacy and safety profile.[7][8]

Biochemical and Pharmacological Properties

This compound demonstrates a potent inhibitory effect on the DPP-4 enzyme. In vitro studies have shown that this compound is a highly potent inhibitor of human DPP-4.[7] The mechanism of action is proposed to be through noncovalent binding.[7][9]

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| IC50 (Human Plasma DPP-4) | 0.9 nM | [7] |

| Selectivity vs. DPP-8 | >6,000-fold | [6][7] |

| Selectivity vs. DPP-9 | >6,000-fold | [6][7] |

| Selectivity vs. DPP-I, DPP-II, FAPα, APP1, prolidase, granzyme B | >20,000-fold | [7] |

Pharmacokinetics and Pharmacodynamics

Clinical studies in healthy volunteers have demonstrated that this compound exhibits predictable pharmacokinetics and sustained DPP-4 inhibition.[7][10]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Healthy Volunteers (Multiple Doses)

| Parameter | 5 mg Once Daily | 10 mg Once Daily | 20 mg Once Daily | Reference |

| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | 4-5 hours | 4-5 hours | [7][10] |

| Terminal Elimination Half-life (t1/2) | 33-39 hours | 33-39 hours | 33-39 hours | [7][10] |

| Accumulation Ratio | 1.4- to 1.5-fold | 1.4- to 1.5-fold | 1.4- to 1.5-fold | [7][10] |

| Sustained DPP-4 Inhibition (>80%) | Over 24 hours | Over 24 hours | Over 24 hours | [7][10] |

| Postprandial Active GLP-1 Increase | 1.7-fold | 1.5-fold | 2.4-fold | [7] |

| Postprandial Glucose Reduction | 20%-35% | 20%-35% | 20%-35% | [7][10] |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones. This leads to a cascade of downstream effects that ultimately result in improved glycemic control.

Figure 1: DPP-4 Signaling Pathway and this compound's Point of Intervention.

Experimental Methodologies

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo assays. Below are generalized protocols for key experiments.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the DPP-4 enzyme.

Figure 2: Experimental Workflow for a Fluorometric DPP-4 Inhibition Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the DPP-4 enzyme in an appropriate assay buffer (e.g., 100 mM HEPES, 0.1 mg/ml BSA, pH 7.5).[11]

-

Prepare a stock solution of the fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.[11]

-

Prepare serial dilutions of this compound (or other test inhibitors) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DPP-4 enzyme solution to each well.

-

Add the various concentrations of this compound or control vehicle to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[12]

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm at 37°C.[11]

-

Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo DPP-4 Activity and GLP-1 Level Determination

These studies are conducted in animal models or human subjects to assess the pharmacodynamic effects of this compound.

Figure 3: Workflow for In Vivo Assessment of DPP-4 Activity and GLP-1 Levels.

Detailed Protocol:

-

Study Design:

-

Sample Collection:

-

DPP-4 Activity Measurement:

-

Plasma is separated by centrifugation.

-

Plasma DPP-4 activity is measured using a fluorometric assay similar to the in vitro protocol described above.[11]

-

-

Active GLP-1 Measurement:

-

Plasma levels of active GLP-1 are quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit specific for the active form of GLP-1.

-

-

Data Analysis:

-

The percentage of DPP-4 inhibition at each time point is calculated relative to the baseline or placebo group.

-

The change in active GLP-1 levels from baseline is determined for both the this compound and placebo groups.

-

Logical Relationship of this compound's Mechanism of Action

The mechanism of this compound can be visualized as a logical progression from molecular interaction to physiological outcome.

Figure 4: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound is a potent, selective, and long-acting DPP-4 inhibitor that effectively enhances the incretin system. Its mechanism of action, centered on the competitive and reversible inhibition of the DPP-4 enzyme, leads to increased levels of active GLP-1 and GIP, thereby improving glycemic control in patients with type 2 diabetes mellitus. The favorable pharmacokinetic and pharmacodynamic profile of this compound supports a once-daily dosing regimen, providing sustained DPP-4 inhibition. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of DPP-4 inhibitors.

References

- 1. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. This compound tartrate a new drug of dpp-4 inhibitor [wisdomlib.org]

- 4. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 5. Unique binding mode of this compound with human dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Pharmacological Profile and Selectivity of Evogliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evogliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1] Its therapeutic efficacy stems from its ability to prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by preventing their degradation by DPP-4. This guide provides a comprehensive overview of the pharmacological profile of this compound, with a particular focus on its in-vitro inhibitory activity, selectivity against other dipeptidyl peptidases, and the underlying experimental methodologies.

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[2] DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[3]

In-Vitro Potency and Selectivity

This compound demonstrates high potency for DPP-4 inhibition and exceptional selectivity against other closely related proteases. This high selectivity is critical for minimizing off-target effects and enhancing the safety profile of the drug.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in-vitro inhibitory activity of this compound against human DPP-4 and other related dipeptidyl peptidases.

| Target Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |

| DPP-4 (human plasma) | 0.9[1] | - |

| DPP-4 (membrane-bound, Th1 cells) | 1.56[4] | - |

| DPP-8 (human) | >5,400 | >6,000-fold[1] |

| DPP-9 (human) | >5,400 | >6,000-fold[1] |

| DPP-1 (human) | >18,000 | >20,000-fold[1] |

| DPP-2 (human) | >18,000 | >20,000-fold[1] |

| Fibroblast Activation Protein-alpha (FAPα) | >18,000 | >20,000-fold[1] |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates higher potency.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a series of standardized in-vitro assays. The detailed methodologies for two key experiments are provided below.

DPP-4 Inhibition Assay

This assay quantifies the inhibitory potency of this compound against the DPP-4 enzyme.

Principle: The assay is based on a fluorometric method where the DPP-4 enzyme cleaves a synthetic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the DPP-4 activity. The presence of an inhibitor, such as this compound, reduces the rate of this reaction.

Materials:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to obtain a range of concentrations for testing.

-

Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

A fixed volume of the diluted DPP-4 enzyme solution.

-

A corresponding volume of each this compound dilution (or vehicle control).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate solution to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths set to approximately 360 nm and 460 nm, respectively.

-

Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). The percent inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Selectivity Profiling

This protocol outlines the process for assessing the selectivity of this compound against a panel of related proteases.

Principle: The inhibitory activity of this compound is tested against a panel of homologous proteases (e.g., DPP-8, DPP-9, FAP) using similar fluorometric or colorimetric assays as the primary DPP-4 inhibition assay. The substrates for these enzymes will differ based on their specificities.

Materials:

-

A panel of purified recombinant proteases (e.g., DPP-8, DPP-9, FAP).

-

Specific fluorogenic or chromogenic substrates for each protease.

-

This compound.

-

Appropriate assay buffers for each enzyme.

-

96-well microplates.

-

Fluorescence or absorbance plate reader.

Procedure:

-

Assay Optimization: For each protease in the panel, optimize the assay conditions, including enzyme concentration, substrate concentration, and buffer composition, to ensure a robust and linear signal.

-

Compound Screening: Screen this compound at a high concentration (e.g., 10 µM) against each protease in the panel to identify any significant off-target inhibition.

-

IC50 Determination: For any proteases where significant inhibition is observed, perform a full dose-response analysis, as described in the DPP-4 inhibition assay protocol, to determine the IC50 value.

-

Selectivity Calculation: The selectivity of this compound is calculated as the ratio of the IC50 value for the off-target protease to the IC50 value for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Mandatory Visualizations

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining the selectivity profile of this compound.

GLP-1 Signaling Pathway

Caption: GLP-1 signaling pathway modulated by this compound.

Conclusion

This compound is a highly potent and selective DPP-4 inhibitor. Its pharmacological profile, characterized by a low nanomolar IC50 for DPP-4 and a wide selectivity margin against other proteases, underscores its potential for effective and safe management of type 2 diabetes mellitus. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel DPP-4 inhibitors.

References

- 1. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and safety of this compound in hepatically impaired patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Preclinical Journey of Evogliptin: Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is paramount in early-stage drug development. This document synthesizes available preclinical data to offer a detailed perspective on this compound's journey through the body, offering insights for researchers and scientists in the field.

Executive Summary

This compound demonstrates favorable preclinical pharmacokinetic properties, characterized by good oral absorption and a distinct metabolic profile that varies across species. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4), with subsequent glucuronidation. The major metabolites are mono-hydroxylated and glucuronide conjugates.[1] Excretion occurs through both renal and fecal routes.[2][3] This guide will delve into the quantitative data and experimental methodologies that form the basis of our current understanding of this compound's preclinical ADME characteristics.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been evaluated in several preclinical species, including rats, dogs, and monkeys. The following tables summarize the key quantitative data available from these studies.

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Absolute Bioavailability | ~50%[4] | - | - |

| Plasma Protein Binding | 46%[1] | 46%[1] | 46%[1] |

| Tmax (hours) | - | - | - |

| Half-life (t1/2) (hours) | - | - | - |

| Metabolism | Primarily via CYP3A4[1] | Primarily via CYP3A4[1] | Primarily via CYP3A4[1] |

| Major Metabolites | This compound acid, Hydroxythis compound[2][3] | 4(S)-hydroxythis compound glucuronide, 4(S)-hydroxythis compound, 4(R)-hydroxythis compound[2][3] | M7 and M8 (mono-hydroxylated metabolites), M16 (glucuronide metabolite)[1] |

| Excretion Routes | Urine (29.7%), Feces (66.5%)[2][3] | Urine (43.3%), Feces (53.5%)[2][3] | - |

Note: Specific values for Tmax and half-life in preclinical species were not consistently available in the reviewed literature. Human data indicates a Tmax of 3.0 to 5.5 hours and a half-life of 32.5 to 39.8 hours.[1]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical pharmacokinetic and metabolism studies of this compound.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats and male beagle dogs are commonly used models.[2][3]

-

Dosing: For excretion and metabolism studies, a single oral dose of [14C]this compound tartrate was administered.[2][3] In rats, a typical dose was 30 mg/kg, and in dogs, it was 10 mg/kg.[2][3]

Sample Collection and Analysis

-

Sample Collection: Plasma, urine, feces, and expired air were collected at various time points post-administration to determine radioactivity levels and metabolite profiles.[2][3] For tissue distribution studies, various tissues are harvested at specified times after dosing.

-

Analytical Methods: The quantification of this compound and its metabolites in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5][6] Sample preparation often involves simple protein precipitation with acetonitrile.[6] For radiolabeled studies, total radioactivity is measured using techniques like liquid scintillation counting.[2][3]

Absorption and Distribution

This compound is readily absorbed after oral administration, with an absolute bioavailability of approximately 50.247% in rats.[1][4] The plasma protein binding of this compound is around 46% across different species, including rats, dogs, and monkeys, suggesting a moderate level of binding.[1] In pregnant rats and rabbits, this compound was found to cross the placenta.[1]

Metabolism

The metabolism of this compound is a critical aspect of its disposition and has been studied in vitro using human liver preparations (hepatocytes, microsomes, and S9 fractions) and in vivo in preclinical species.[1][5]

Metabolic Pathways

This compound undergoes metabolism primarily through oxidation and subsequent conjugation.[1][5] The main metabolic pathways include:

-

Hydroxylation: CYP3A4 and CYP3A5 are the major enzymes responsible for the hydroxylation of this compound, leading to the formation of 4(S)-hydroxythis compound (M2 or M7) and 4(R)-hydroxythis compound (M3 or M8).[1][5][7][8][9]

-

Dehydrogenation: The hydroxylated metabolites can be further metabolized to 4-oxothis compound (M1).[5]

-

Glucuronidation: 4(S)-hydroxythis compound can undergo glucuronidation, catalyzed by UGT2B4 and UGT2B7, to form 4(S)-hydroxythis compound glucuronide (M4 or M16).[1][5][7]

-

Sulfation: this compound can also be directly sulfated to form this compound N-sulfate (M5).[5]

Figure 1: In Vitro Metabolic Pathways of this compound.

Species Differences in Metabolism

Significant species differences in the metabolite profiles of this compound have been observed.[2][3]

-

In rats, the major metabolites found were this compound acid and hydroxythis compound.[2][3]

-

In dogs, the predominant metabolites were 4(S)-hydroxythis compound glucuronide, 4(S)-hydroxythis compound, and 4(R)-hydroxythis compound.[2][3]

-

In monkeys and humans, mono-hydroxylated metabolites (M7 and M8) and a glucuronide metabolite (M16) are considered major.[1]

Excretion

This compound and its metabolites are eliminated from the body through both urine and feces.[2][3] After a single oral dose of [14C]this compound tartrate, the total radioactivity recovered in rats and dogs over 168 hours was 96.7% and 96.8% of the administered dose, respectively.[2][3]

-

In rats, fecal excretion was the predominant route, accounting for 66.5% of the dose, while urinary excretion accounted for 29.7%.[2][3]

-

In dogs, fecal and urinary excretion were more balanced, at 53.5% and 43.3% of the dose, respectively.[2][3]

The parent drug, this compound, was the major component excreted in both the urine and feces of rats and dogs.[2][3]

Figure 2: Experimental Workflow for Preclinical ADME Studies.

Drug-Drug Interaction Potential

In vitro studies have indicated that this compound is not an inhibitor or inducer of major cytochrome P450 enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[1][10] This suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes.[1] this compound is a substrate of P-glycoprotein (P-gp).[1]

Figure 3: Interrelationship of ADME Processes for this compound.

Conclusion

The preclinical data for this compound reveal a pharmacokinetic and metabolic profile that supports its development as an oral antidiabetic agent. It exhibits good absorption and is metabolized through well-characterized pathways, primarily involving CYP3A4. The observed species differences in metabolism are a crucial consideration for extrapolating preclinical findings to humans. The low potential for CYP-mediated drug-drug interactions is a favorable characteristic. This comprehensive understanding of this compound's preclinical ADME properties is essential for guiding its continued clinical development and ensuring its safe and effective use in patients with type 2 diabetes.

References

- 1. alkemlabs.com [alkemlabs.com]

- 2. Absorption, metabolism, and excretion of [14C]this compound tartrate in male rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug this compound in Human Liver Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug this compound in Human Liver Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Evogliptin's Binding to DPP-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document outlines the key quantitative data regarding its binding affinity and inhibitory activity, details the experimental protocols for crucial assays, and visualizes the relevant biological and experimental workflows.

Quantitative Binding and Inhibition Data

This compound demonstrates high potency and selectivity for the DPP-4 enzyme. The following tables summarize the key quantitative parameters that characterize its in vitro interaction with DPP-4.

Table 1: Inhibitory Activity of this compound against DPP-4

| Parameter | Value | Enzyme Source | Notes |

| IC₅₀ | 0.9 nM | Human Plasma DPP-4 | Represents the concentration of this compound required to inhibit 50% of DPP-4 activity.[1] |

| IC₅₀ | 2.32 nM | Recombinant Human DPP-4 | Determined from a sigmoid Iₘₐₓ model in healthy volunteers.[1] |

Table 2: Selectivity Profile of this compound

| Enzyme/Protease | Selectivity (fold greater than DPP-4) | Notes |

| DPP-8 | > 6,000 | Demonstrates high selectivity against closely related dipeptidyl peptidases.[1] |

| DPP-9 | > 6,000 | High selectivity is crucial for minimizing off-target effects.[1] |

| DPP-1, DPP-2, FAPα, APP1, Prolidase, Granzyme B | > 20,000 | Exhibits excellent selectivity against a panel of other proteases.[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of enzyme inhibitors. This section provides protocols for key experiments used to determine the binding and inhibitory properties of this compound.

DPP-4 Enzyme Inhibition Assay (Fluorometric Method)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DPP-4.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

This compound (test compound)

-

DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: 100 mM HEPES, pH 7.6

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 465 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

In a 96-well microplate, add 25 µL of the recombinant human DPP-4 enzyme solution to each well.

-

Add 50 µL of varying concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 10 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 30 minutes at 37°C using a microplate reader.

-

The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Co-crystallization of this compound with Human DPP-4

This protocol outlines the general steps for obtaining a crystal structure of the this compound-DPP-4 complex to elucidate the binding mode.

Materials:

-

Highly purified recombinant human DPP-4

-

This compound

-

Crystallization buffer components (e.g., polyethylene glycol, salts, buffering agents)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscopes for crystal visualization

-

X-ray diffraction equipment

Procedure:

-

Concentrate the purified human DPP-4 to a suitable concentration (e.g., 5-10 mg/mL).

-

Incubate the DPP-4 solution with a molar excess of this compound for a sufficient period to ensure complex formation.

-

Screen for crystallization conditions by mixing the DPP-4-Evogliptin complex with a variety of crystallization buffers in a high-throughput manner using vapor diffusion methods.

-

Monitor the crystallization plates regularly for the appearance of crystals.

-

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals using a synchrotron or in-house X-ray source.

-

Process the diffraction data and solve the crystal structure to visualize the binding interactions between this compound and the active site of DPP-4. Analysis of the crystal structure reveals that the trifluorophenyl moiety of this compound binds in the S1 pocket, while the piperazine-2-one moiety has hydrophobic interactions with Phe357 in the S2 extensive subsite.[2] Multiple hydrogen bonds are formed by the (R)-β-amine group in the S2 pocket, and the (R)-tert-butyl group makes contacts with Arg125, all contributing to the high potency of this compound.[2]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound in inhibiting DPP-4.

Caption: Experimental workflow for in vitro characterization.

References

An In-depth Technical Guide to the Early-Stage Research on Evogliptin's Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] Approved for the treatment of type 2 diabetes mellitus, its primary mechanism of action involves the inhibition of DPP-4, which leads to an increase in the levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This enhancement of the incretin system improves glycemic control by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2][3]

While its role in the incretin pathway is well-established, early-stage research has begun to uncover additional cellular targets and signaling pathways modulated by this compound. These findings suggest that this compound may possess therapeutic effects beyond glycemic control, including reno-protective, anti-angiogenic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the research into this compound's cellular targets, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Primary Cellular Target: Dipeptidyl Peptidase-4 (DPP-4)

The foundational mechanism of this compound is its direct, high-affinity binding to and inhibition of the DPP-4 enzyme.[1] DPP-4 is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. Its inhibition by this compound is the critical step in preventing the degradation of incretin hormones.[2]

Quantitative Data: DPP-4 Inhibition

This compound demonstrates potent and sustained inhibition of DPP-4 activity. Studies have shown that a 5 mg once-daily dose can achieve over 80% inhibition of the enzyme's activity within an hour, and this effect is maintained over a 24-hour period.[4][5]

| Inhibitor | IC50 | Cell/Enzyme Source | Notes | Reference |

| This compound | 1.56 nM | H9 Th1 Cells (membrane DPP-4) | Calculated from dose-response curve fits. Demonstrated stronger inhibition than Sitagliptin in this cell line. | [6] |

| Sitagliptin | 358.45 nM | H9 Th1 Cells (membrane DPP-4) | Used as a comparator DPP-4 inhibitor. | [6] |

Experimental Protocol: DPP-4 Enzymatic Activity Assay

This protocol describes a common method for measuring the enzymatic activity of membrane-bound DPP-4 (mDPP-4) in cultured cells, as used in studies evaluating this compound's inhibitory effects.[6]

Objective: To quantify the inhibitory effect of this compound on DPP-4 enzymatic activity in a cellular context.

Materials:

-

Cultured cells (e.g., H9 Th1 cells)

-

This compound stock solution (in DMSO or appropriate solvent)

-

DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5)

-

96-well black microplate

-

Fluorometer (Excitation: 360 nm, Emission: 460 nm)

-

Cell lysis buffer (if measuring intracellular activity)

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and culture under standard conditions. Treat the cells with various concentrations of this compound (e.g., 0-1 µg/mL) or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).[6]

-

Cell Harvesting and Preparation:

-

For membrane DPP-4 (mDPP-4) activity, harvest the cells and wash with PBS. Resuspend the cell pellet in the assay buffer.

-

For total cellular activity, lyse the cells using a suitable lysis buffer and centrifuge to remove debris. Collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of the cell lysates or cell suspensions using a BCA assay to normalize the enzymatic activity.

-

Enzymatic Reaction:

-

In a 96-well black microplate, add a standardized amount of cell protein (e.g., 10-20 µg) to each well.

-

Initiate the reaction by adding the DPP-4 substrate, Gly-Pro-AMC, to a final concentration of 100-200 µM.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The fluorescence signal is proportional to the amount of AMC released by DPP-4 activity.

-

Data Analysis:

-

Normalize the fluorescence readings to the protein concentration.

-

Calculate the percentage of DPP-4 inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization: Canonical Incretin Pathway

Caption: The canonical incretin pathway and the inhibitory action of this compound on DPP-4.

Emerging Cellular Targets and Signaling Pathways

Beyond DPP-4, research suggests this compound influences other cellular pathways, potentially independent of its effects on GLP-1. These findings open new avenues for its therapeutic application.

Podocyte Protection and Cellular Stress Signaling

In models of diabetic nephropathy, this compound has demonstrated direct protective effects on podocytes, the specialized cells of the kidney glomerulus.[7]

Key Findings:

-

This compound prevents the loss of nephrin, a critical protein for the integrity of the glomerular filtration barrier, in podocytes exposed to high glucose and angiotensin II (HG+AngII).[7]

-

This protective effect appears to occur via post-transcriptional regulation, as nephrin gene expression remains unchanged.[7]

-

This compound attenuates cellular stress signaling by reducing the phosphorylation of key kinases, including p38, ERK, JNK, and AKT, which are typically elevated under diabetic stress conditions.[7]

Quantitative Data: Kinase Phosphorylation Changes in Human Podocytes

| Phosphorylated Protein | Condition | Effect of this compound | Reference |

| p38, ERK, JNK (MAP Kinases) | Increased under HG+AngII | Phosphorylation levels trended down | [7] |

| AKT (S473 & T308) | Increased under HG+AngII | Phosphorylation levels were normalized | [7] |

| p53 (S46) | Increased under HG+AngII | Phosphorylation levels were normalized | [7] |

Experimental Protocol: Phospho-Kinase Array

Objective: To simultaneously screen for changes in the phosphorylation status of multiple kinases in response to this compound treatment.

Materials:

-

Human podocyte cell lysates (from control, HG+AngII, and HG+AngII + this compound groups)

-

Commercial phospho-kinase array kit (e.g., from R&D Systems or Cell Signaling Technology), which includes:

-

Antibody-coated membranes

-

Detection antibody cocktail

-

Streptavidin-HRP

-

Chemiluminescent reagents

-

-

Western blot imaging system

Procedure:

-

Lysate Preparation: Lyse treated podocytes and determine protein concentration.

-

Array Incubation: Block the array membranes according to the manufacturer's instructions. Incubate the membranes with equal amounts of cell lysate overnight at 4°C. This allows phosphorylated kinases in the lysate to bind to the corresponding capture antibodies on the membrane.

-

Washing: Wash the membranes thoroughly to remove unbound proteins.

-

Detection Antibody Incubation: Incubate the membranes with a cocktail of biotinylated detection antibodies.

-

Streptavidin-HRP and Chemiluminescence: Wash the membranes again, then incubate with streptavidin-HRP. Finally, add chemiluminescent reagents.

-

Signal Detection: Capture the chemiluminescent signal using an imaging system. The intensity of each spot is proportional to the amount of the specific phosphorylated kinase.

-

Data Analysis: Quantify the spot intensities using densitometry software. Compare the phosphorylation levels of kinases between different treatment groups to identify signaling pathways affected by this compound.[7]

Visualization: this compound's Effect on Podocyte Stress Signaling

Caption: this compound attenuates stress-induced signaling pathways in podocytes.

Anti-Angiogenic Effects via VEGF-Arf6 Pathway

In models of proliferative diabetic retinopathy, this compound has been shown to suppress pathological retinal neovascularization. This effect is mediated by inhibiting angiogenesis induced by Vascular Endothelial Growth Factor (VEGF).[8]

Key Findings:

-

This compound significantly reduces VEGF-induced phosphorylation of its receptor, VEGFR2, and downstream signaling molecules like Src and p38 MAPK in human endothelial cells.[8]

-

The study identified that this compound substantially inhibits the VEGF-induced activation of adenosine 5′-diphosphate ribosylation factor 6 (Arf6), a small GTPase that regulates VEGFR2 signal transduction.[8]

-

This anti-angiogenic effect appears to be a direct action on endothelial cells, suggesting a mechanism that could be independent of its glucose-lowering properties.[8]

Experimental Protocol: Western Blotting for Protein Phosphorylation

Objective: To detect and quantify changes in the phosphorylation of specific proteins (e.g., VEGFR2, Src) in a signaling pathway following this compound treatment.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound and VEGF

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Culture HUVECs and treat them with or without this compound, followed by stimulation with VEGF for a short period (e.g., 15 minutes).[8]

-

Protein Extraction: Lyse the cells on ice with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Measure protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-VEGFR2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities using densitometry. To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-VEGFR2). The ratio of phosphorylated to total protein is then compared across different treatment groups.[8]

Visualization: Inhibition of VEGF-Induced Angiogenic Signaling

Caption: this compound blocks VEGF-induced angiogenesis by inhibiting Arf6 activation.

Direct Anti-inflammatory and Anti-fibrotic Effects in Liver Cells

Research using isolated primary liver cells has indicated that this compound can exert direct anti-inflammatory and anti-fibrotic effects, potentially through a GLP-1/DPP-4-independent pathway.[9]

Key Findings:

-

In primary hepatocytes and Kupffer cells, this compound inhibited the expression and secretion of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS).[9]

-

This compound was shown to inhibit the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis. It suppressed the increase in connective tissue growth factor (CTGF) induced by transforming growth-factor-beta (TGF-β).[9]

-

The mechanism for these effects was linked to the induction of autophagy, a cellular process for degrading and recycling cellular components.[9]

Visualization: Proposed Anti-inflammatory/Fibrotic Mechanism in Liver Cells

Caption: this compound's direct anti-inflammatory and anti-fibrotic effects via autophagy.

Conclusion

Early-stage research on this compound is progressively expanding our understanding of its cellular mechanisms beyond its primary role as a DPP-4 inhibitor in the incretin pathway. The evidence points towards direct, potentially beneficial effects on various cell types, including kidney podocytes, retinal endothelial cells, and liver cells. The modulation of cellular stress, angiogenesis, and inflammatory signaling pathways suggests a broader therapeutic potential for this compound in managing diabetic complications.

For drug development professionals and researchers, these findings underscore the importance of investigating the off-target or secondary effects of selective inhibitors. The cellular targets and pathways detailed in this guide—including the MAPK/AKT axis in podocytes, the VEGF/Arf6 pathway in endothelial cells, and autophagy-mediated signaling in liver cells—represent promising areas for further mechanistic studies and the potential development of novel therapeutic strategies. Future research should aim to further elucidate the precise molecular interactions and confirm these findings in more complex in vivo models.

References

- 1. Unique binding mode of this compound with human dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor this compound in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. This compound, a dipeptidyl peptidase-4 inhibitor, attenuates pathological retinal angiogenesis by suppressing vascular endothelial growth factor-induced Arf6 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1][2] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a significant role in stimulating insulin secretion and suppressing glucagon release.[2][3] By inhibiting DPP-4, this compound increases the levels of active incretins, thereby improving glycemic control in patients with type 2 diabetes mellitus.[3][4] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on the DPP-4 enzyme.

Principle of the Assay

The in vitro DPP-4 enzyme inhibition assay is a fluorometric method used to measure the extent to which a compound, in this case, this compound, inhibits the activity of the DPP-4 enzyme. The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is specifically cleaved by DPP-4. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC production is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. The inhibitory potential of this compound is quantified by determining the concentration required to inhibit 50% of the DPP-4 enzyme activity (IC50).

Data Presentation

The inhibitory activity of this compound against DPP-4 has been characterized in various in vitro systems. The following table summarizes the key quantitative data from a representative study.

| Parameter | Cell Line/Enzyme Source | This compound Concentration | Incubation Time | Result | Reference |

| IC50 | H9 Th1 cells (membrane DPP-4) | Dose-response | 12 h | 1.56 nM | [5] |

| IC80 | H9 Th1 cells (membrane DPP-4) | Dose-response | 12 h | 4.76 nM | [5] |

| Inhibition | Recombinant DPP-4 | 2 ng/mL | 30 min - 24 h | Highly efficient inhibition | [5] |

Experimental Protocols

This section details the materials and methods for performing the in vitro DPP-4 enzyme inhibition assay with this compound.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5-8.0) containing NaCl and EDTA

-

This compound standard

-

Positive control inhibitor (e.g., Sitagliptin)

-

Solvent for inhibitor dilution (e.g., DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively

-

Incubator capable of maintaining 37°C

-

Multichannel pipettes and sterile tips

Experimental Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the human recombinant DPP-4 enzyme in Assay Buffer to the desired concentration. Keep the enzyme on ice.

-

Prepare the DPP-4 substrate (Gly-Pro-AMC) solution in Assay Buffer. Protect from light.

-

Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of test concentrations.

-

Prepare a solution of the positive control inhibitor at a known inhibitory concentration.

-

-

Assay Setup (96-well plate):

-

Blank wells: Add Assay Buffer and the solvent used for the inhibitor.

-

Control wells (100% enzyme activity): Add Assay Buffer, the DPP-4 enzyme solution, and the solvent.

-

Positive control wells: Add Assay Buffer, the DPP-4 enzyme solution, and the positive control inhibitor solution.

-

Test wells (this compound): Add Assay Buffer, the DPP-4 enzyme solution, and the various dilutions of this compound.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) solution to all wells.

-

Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes). Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes, protected from light, and then measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

DPP-4 Signaling Pathway and Mechanism of this compound Action

Caption: DPP-4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for DPP-4 Inhibition Assay

References

- 1. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Efficacy and safety of this compound treatment in patients with type 2 diabetes: A multicentre, active‐controlled, randomized, double‐blind study with open‐label extension (the EVERGREEN study) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor this compound in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evogliptin in db/db Mice for Diabetic Cardiomyopathy Research

Introduction

Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized by cardiac dysfunction in the absence of coronary artery disease, hypertension, or significant valvular disease.[1][2][3] The db/db mouse is a widely used genetic model for type 2 diabetes and obesity, exhibiting hyperglycemia, insulin resistance, and features of DCM, making it a suitable model for preclinical research.[4][5][6][7] Evogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that lowers blood glucose levels by increasing the active levels of incretin hormones like GLP-1 and GIP.[8] Recent studies have investigated the cardioprotective effects of this compound in the context of DCM, suggesting benefits beyond its glucose-lowering action.[9][10] These notes summarize key findings and provide protocols for utilizing this compound in db/db mice to study DCM.

Key Findings on this compound's Cardioprotective Effects

Treatment of db/db mice with this compound has been shown to ameliorate several key pathological features of diabetic cardiomyopathy. The primary benefits observed are improvements in cardiac function and structure, which are linked to the alleviation of cardiac lipotoxicity and mitochondrial dysfunction.[9][10][[“]][12]

Mechanism of Action

This compound's therapeutic effects in the diabetic heart extend beyond glycemic control. Its primary mechanism in DCM involves:

-

Alleviation of Cardiac Lipotoxicity: this compound reduces the accumulation of lipid droplets and cardiac triglycerides in cardiomyocytes.[9][10][12] It achieves this by suppressing the expression of genes involved in fatty acid uptake and metabolism, such as CD36, ACSL1, FABP3, and DGAT1.[9][10][12]

-

Improvement of Mitochondrial Function: The drug enhances mitochondrial biogenesis and function by activating the PGC1α/NRF1/TFAM signaling pathway.[1][9][12] This leads to a reduction in mitochondrial injury and an increase in mitochondrial number.[9]

-

Reduction of Cardiac Fibrosis and Hypertrophy: this compound attenuates the expression of pro-fibrotic and hypertrophic markers.[9][13] It has been observed to decrease the expression of Collagen 1a1 (Col1a1) and Transforming Growth Factor-β1 (TGF-β1).[9]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies administering this compound to db/db mice.

Table 1: Metabolic and Cardiac Parameters

| Parameter | Wild-Type (WT) | db/db Control | db/db + this compound |

| Fasting Blood Glucose | Normal | Significantly Increased | Significantly Decreased vs. Control[9] |

| HbA1c Levels | Normal | Significantly Increased | Significantly Decreased (p < 0.05) vs. Control[9] |

| Body Weight | Normal | Significantly Increased | No Significant Effect vs. Control[9] |

| Cardiac Triglycerides | Normal | Significantly Increased (p < 0.0001) vs. WT | Significantly Decreased (p < 0.01) vs. Control[9] |

Table 2: Echocardiographic and Histological Findings

| Parameter | Wild-Type (WT) | db/db Control | db/db + this compound |

| Cardiac Systolic Function | Normal | Impaired | Improved vs. Control[9] |

| Cardiac Diastolic Function | Normal | Impaired | Improved vs. Control[9] |

| Cardiac Hypertrophy | Normal | Increased | Reduced vs. Control[9] |

| Interstitial Fibrosis | Minimal | Significantly Increased (p < 0.001) vs. WT | Significantly Attenuated vs. Control[9] |

Table 3: Gene and Protein Expression Changes

| Marker | db/db Control vs. WT | db/db + this compound vs. db/db Control |

| Col1a1 (Fibrosis) | Increased | Significantly Decreased (p < 0.05)[9] |

| TGF-β1 (Fibrosis) | Increased | Significantly Decreased (p < 0.05)[9] |

| CD36 (Lipid Uptake) | Increased | Suppressed[9][12] |

| PGC1α (Mitochondrial Biogenesis) | Decreased | Activated[9][12] |

| p-FOXO1/FOXO1 Ratio | Decreased | Enhanced[9][12] |

Experimental Protocols

1. Animal Model and Treatment Protocol

This protocol describes an in vivo study to assess the efficacy of this compound in a db/db mouse model of diabetic cardiomyopathy.

-

Animal Model: Male BKS.Cg-+/+ Leprdb/J (db/db) mice and their non-diabetic littermates, C57BLKS/J (wild-type, WT).[9][10]

-

Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Experimental Groups:

-

Wild-Type (WT) Control: C57BLKS/J mice receiving vehicle.

-

db/db Control: db/db mice receiving vehicle.

-

db/db + this compound: db/db mice receiving this compound.

-

-

Drug Administration:

-

Monitoring: Monitor body weight weekly and food intake three times per week. Measure fasting blood glucose every two weeks.[9]

-

Endpoint Analysis: At the end of the 12-week treatment period, perform echocardiography, followed by euthanasia and tissue collection for histological, biochemical, and molecular analyses.

2. Echocardiography for Cardiac Function

-

Procedure: Anesthetize mice (e.g., with isoflurane) and perform transthoracic echocardiography using a high-frequency ultrasound system.

-

Measurements: Acquire M-mode images of the left ventricle at the papillary muscle level to measure left ventricular internal dimension (LVID), posterior wall thickness (LVPW), and interventricular septal thickness (IVS) during systole and diastole.

-

Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Use Doppler imaging to measure mitral inflow E and A wave velocities (E/A ratio) and mitral annular tissue velocity (E/e') to assess diastolic function.

3. Histological Analysis

-

Tissue Preparation: Perfuse hearts with saline, fix in 4% paraformaldehyde, embed in paraffin, and section at 4-5 µm thickness.

-

Masson's Trichrome Staining for Fibrosis:

-

Deparaffinize and rehydrate sections.

-

Stain with Weigert's iron hematoxylin for nuclei (black).

-

Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).

-

Differentiate in phosphomolybdic-phosphotungstic acid solution.

-

Stain with aniline blue for collagen (blue).

-

Dehydrate and mount.

-

Quantification: Capture images and quantify the blue-stained fibrotic area as a percentage of the total myocardial area using image analysis software.

-

-

Oil Red O Staining for Lipid Accumulation:

-

Use frozen sections fixed in a suitable fixative.

-

Rinse with propylene glycol.

-

Stain with a pre-warmed Oil Red O solution.

-

Differentiate with propylene glycol.

-

Counterstain nuclei with hematoxylin.

-

Mount with an aqueous mounting medium.

-

Quantification: Quantify the red-stained lipid droplet area.

-

4. Western Blot Analysis

-

Protein Extraction: Homogenize frozen heart tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis and Transfer: Separate 30-50 µg of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-TGF-β1, anti-Col1a1, anti-p-FOXO1, anti-FOXO1, anti-GAPDH) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Signaling Pathways

The cardioprotective effects of this compound in the db/db mouse model are mediated through the modulation of key signaling pathways that govern lipid metabolism, mitochondrial health, and tissue fibrosis.

References

- 1. Molecular Pathways in Diabetic Cardiomyopathy and the Role of Anti-hyperglycemic Drugs Beyond Their Glucose Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy [frontiersin.org]

- 3. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Animal Models in Diabetic Cardiomyopathy [e-dmj.org]

- 5. Research('s) Sweet Hearts: Experimental Biomedical Models of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Cardiovascular and autonomic phenotype of db/db diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing Evogliptin's Anti-Inflammatory Effects In Vitro

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of Evogliptin in various in vitro models. The methodologies are based on established scientific findings and are designed to deliver robust and reproducible results.

Introduction

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used for the treatment of type 2 diabetes.[1] Emerging evidence suggests that this compound also possesses significant anti-inflammatory properties, independent of its glucose-lowering effects.[2] These effects are attributed to its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and to reduce the production of pro-inflammatory cytokines.[3][4] The following protocols describe in vitro models to explore and quantify the anti-inflammatory potential of this compound.

Inhibition of TNF-α-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

This model is designed to assess the protective effects of this compound on endothelial cells, a critical component in vascular inflammation. Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that induces the expression of adhesion molecules and other inflammatory mediators in HUVECs, primarily through the activation of the NF-κB pathway.

Experimental Protocol

1.1. Cell Culture and Seeding:

-

Culture HUVECs in Endothelial Growth Medium-2 (EGM-2).

-

Use cells between passages 3 and 6 for experiments.

-

Seed HUVECs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cell viability assays) and allow them to reach 80-90% confluency.

1.2. This compound and TNF-α Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

-

Pre-treat the confluent HUVECs with varying concentrations of this compound for 1-2 hours.

-

Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 6-24 hours for gene and protein expression).

1.3. Analysis of Inflammatory Markers:

-

Quantitative PCR (qPCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR to measure the mRNA expression levels of inflammatory genes such as VCAM-1, ICAM-1, IL-6, and IL-1β. Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

Western Blotting for NF-κB Activation:

-

To assess NF-κB activation, analyze the phosphorylation of p65 and IκBα.

-

Lyse the cells at an early time point after TNF-α stimulation (e.g., 15-30 minutes).

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Use commercial ELISA kits to quantify the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β.

-

Data Presentation

Table 1: Effect of this compound on TNF-α-Induced Gene Expression in HUVECs

| Treatment | VCAM-1 mRNA (Fold Change) | ICAM-1 mRNA (Fold Change) | IL-6 mRNA (Fold Change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| TNF-α (10 ng/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 | 25.8 ± 3.1 |

| This compound (1 µM) + TNF-α | 10.5 ± 1.2 | 8.9 ± 1.1 | 18.2 ± 2.2 |

| This compound (10 µM) + TNF-α | 5.8 ± 0.7 | 4.6 ± 0.6 | 9.5 ± 1.3 |

| This compound (50 µM) + TNF-α | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.7 ± 0.5 |

Table 2: Effect of this compound on TNF-α-Induced IL-6 Secretion in HUVECs

| Treatment | IL-6 Concentration (pg/mL) |

| Control | 50 ± 8 |

| TNF-α (10 ng/mL) | 850 ± 95 |

| This compound (1 µM) + TNF-α | 620 ± 70 |

| This compound (10 µM) + TNF-α | 350 ± 42 |

| This compound (50 µM) + TNF-α | 120 ± 15 |

Signaling Pathway and Workflow

Caption: Workflow for assessing this compound's anti-inflammatory effects in HUVECs.

Caption: this compound inhibits TNF-α-induced NF-κB activation.

Attenuation of LPS-Induced Inflammation in Macrophages

This model utilizes macrophage cell lines (e.g., RAW 264.7 or THP-1) to investigate the effect of this compound on lipopolysaccharide (LPS)-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a wide array of inflammatory cytokines.

Experimental Protocol

2.1. Cell Culture and Differentiation (for THP-1):

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

For THP-1 monocytes, differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

2.2. This compound and LPS Treatment:

-

Seed the macrophages in appropriate culture plates.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.

2.3. Analysis of Inflammatory Response:

-

Nitric Oxide (NO) Production:

-

Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Collect the supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

-

-

Gene Expression Analysis (qPCR):

-

Isolate RNA and perform qPCR to measure the mRNA levels of iNOS, TNF-α, IL-6, and IL-1β.

-

Data Presentation

Table 3: Effect of this compound on LPS-Induced NO Production in RAW 264.7 Macrophages

| Treatment | Nitrite Concentration (µM) |

| Control | 1.5 ± 0.3 |

| LPS (100 ng/mL) | 28.7 ± 3.5 |

| This compound (1 µM) + LPS | 22.1 ± 2.8 |

| This compound (10 µM) + LPS | 14.5 ± 1.9 |

| This compound (50 µM) + LPS | 6.8 ± 0.9 |

Table 4: Effect of this compound on LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

| Treatment | TNF-α Concentration (pg/mL) |

| Control | 80 ± 12 |

| LPS (100 ng/mL) | 2500 ± 310 |

| This compound (1 µM) + LPS | 1850 ± 220 |

| This compound (10 µM) + LPS | 1100 ± 140 |

| This compound (50 µM) + LPS | 450 ± 55 |

Workflow Diagram

Caption: Workflow for assessing this compound's effects on LPS-stimulated macrophages.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[5] This protocol outlines a method to test if this compound can inhibit its activation.

Experimental Protocol

3.1. Cell Culture and Priming:

-

Use PMA-differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs).

-

Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

3.2. This compound Treatment and NLRP3 Activation:

-

During the last 1-2 hours of LPS priming, add different concentrations of this compound.

-

Activate the NLRP3 inflammasome using a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.

3.3. Analysis of Inflammasome Activation:

-

IL-1β Secretion (ELISA):

-

Collect the cell supernatant and measure the concentration of mature IL-1β.

-

-

Caspase-1 Activation (Western Blot):

-

Lyse the cells and analyze the cleavage of pro-caspase-1 into its active p20 subunit by Western blotting.

-

Data Presentation

Table 5: Effect of this compound on NLRP3 Inflammasome-Mediated IL-1β Secretion

| Treatment | IL-1β Concentration (pg/mL) |

| Control | 30 ± 5 |

| LPS + ATP | 1200 ± 150 |

| This compound (1 µM) + LPS + ATP | 950 ± 110 |

| This compound (10 µM) + LPS + ATP | 600 ± 75 |

| This compound (50 µM) + LPS + ATP | 250 ± 30 |

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's inhibition of the NLRP3 inflammasome.

Conclusion

The provided in vitro models and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound. By utilizing endothelial cells, macrophages, and specific inflammatory triggers, researchers can elucidate the molecular mechanisms underlying this compound's therapeutic potential beyond its established role in glycemic control. Consistent and careful application of these methods will contribute to a deeper understanding of the pleiotropic effects of this important anti-diabetic drug.

References

- 1. Modulation of Sirt1/NF-κB interaction of this compound is attributed to inhibition of vascular inflammatory response leading to attenuation of atherosclerotic plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Methodology for Evaluating Evogliptin's Impact on Cardiac Lipotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction